molecular formula C22H28ClN3O3 B11527872 N'-(2-butyl-2-hydroxyhexanoyl)-2-chloro-N-phenylpyridine-3-carbohydrazide

N'-(2-butyl-2-hydroxyhexanoyl)-2-chloro-N-phenylpyridine-3-carbohydrazide

Cat. No.: B11527872
M. Wt: 417.9 g/mol
InChI Key: LHPAYWTXWAWHOY-UHFFFAOYSA-N
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Description

N’-(2-butyl-2-hydroxyhexanoyl)-2-chloro-N-phenylpyridine-3-carbohydrazide, with the chemical formula C24H40N4O3, is a hydrazide derivative. It is also known by the synonyms (4-Methyl-piperazin-1-yl)-acetic acid N’-(2-butyl-2-hydroxy-hexanoyl)-N-p-tolyl-hydrazide. The compound has a molecular weight of 432.59900 g/mol and a melting point of 131 - 132 °C .

Properties

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

IUPAC Name

N'-(2-butyl-2-hydroxyhexanoyl)-2-chloro-N-phenylpyridine-3-carbohydrazide

InChI

InChI=1S/C22H28ClN3O3/c1-3-5-14-22(29,15-6-4-2)21(28)25-26(17-11-8-7-9-12-17)20(27)18-13-10-16-24-19(18)23/h7-13,16,29H,3-6,14-15H2,1-2H3,(H,25,28)

InChI Key

LHPAYWTXWAWHOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-chloro-3-carboxypyridine with N’-(2-butyl-2-hydroxyhexanoyl)-N-p-tolylhydrazine. The reaction proceeds under specific conditions to yield the desired product.

Industrial Production: While information on large-scale industrial production methods is limited, laboratories typically synthesize this compound using standard organic synthesis techniques.

Chemical Reactions Analysis

Reactivity: N’-(2-butyl-2-hydroxyhexanoyl)-2-chloro-N-phenylpyridine-3-carbohydrazide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The chlorine atom can be substituted with other groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the chlorine atom.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield a hydrazine derivative, while substitution could lead to different functionalized analogs.

Scientific Research Applications

N’-(2-butyl-2-hydroxyhexanoyl)-2-chloro-N-phenylpyridine-3-carbohydrazide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: It may serve as a probe for studying biological processes.

    Industry: Its derivatives could have applications in materials science or as intermediates in organic synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could reveal related hydrazide derivatives.

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